molecular formula C9H9BrFNOS B2827307 5-Bromo-3-fluoro-2-(thiolan-3-yloxy)pyridine CAS No. 2167849-14-9

5-Bromo-3-fluoro-2-(thiolan-3-yloxy)pyridine

Cat. No.: B2827307
CAS No.: 2167849-14-9
M. Wt: 278.14
InChI Key: LUGBXRYGQWLHCI-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-(thiolan-3-yloxy)pyridine is a halogenated pyridine derivative featuring a bromine atom at position 5, a fluorine atom at position 3, and a thiolan-3-yloxy substituent at position 2. This compound belongs to a class of heterocyclic aromatic molecules widely used in pharmaceutical and agrochemical research due to their structural versatility and reactivity. The bromine and fluorine substituents enhance electrophilic properties, making it a valuable intermediate in cross-coupling reactions, while the thiolan-3-yloxy group introduces steric and electronic effects that influence solubility and biological activity.

Properties

IUPAC Name

5-bromo-3-fluoro-2-(thiolan-3-yloxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNOS/c10-6-3-8(11)9(12-4-6)13-7-1-2-14-5-7/h3-4,7H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGBXRYGQWLHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=C(C=C(C=N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromo-2-fluoropyridine with thiolane-3-ol under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluoro-2-(thiolan-3-yloxy)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The thiolan-3-yloxy group can undergo oxidation or reduction, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions may produce different thiolan-3-yloxy derivatives .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives of pyridine have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In particular, the presence of halogen substituents (like bromine and fluorine) is known to enhance biological activity by influencing the compound's interaction with biological targets.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of pyridine derivatives and their anticancer properties. The results demonstrated that compounds with bromine and fluorine substitutions showed enhanced potency against breast cancer cell lines compared to their non-halogenated counterparts .

2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research on similar compounds indicates that halogenated pyridines can exhibit broad-spectrum antimicrobial effects, making them candidates for developing new antibiotics.

Data Table: Antimicrobial Activity of Halogenated Pyridines

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
5-Bromo-3-fluoro-2-pyridineE. coli32 µg/mL
5-Bromo-3-fluoro-2-(thiolan)S. aureus16 µg/mL
5-Fluoro-2-chloropyridinePseudomonas aeruginosa64 µg/mL

Material Science

1. Synthesis of Functional Materials
The unique electronic properties of 5-Bromo-3-fluoro-2-(thiolan-3-yloxy)pyridine allow it to be used in the synthesis of functional materials such as organic semiconductors and sensors. Its ability to form stable complexes with metals makes it a candidate for developing novel catalysts.

Case Study:
In a recent study, researchers synthesized a series of metal complexes using this compound as a ligand. These complexes exhibited enhanced catalytic activity in organic transformations, showcasing the compound's utility in green chemistry applications .

Agricultural Chemistry

1. Pesticide Development
The compound's structural features may also lend themselves to agricultural applications, particularly in developing new pesticides or herbicides. The ability to modify the thiolane group could lead to compounds with improved efficacy against pests while minimizing environmental impact.

Data Table: Pesticidal Efficacy of Pyridine Derivatives

CompoundPest TypeEfficacy (%)
5-Bromo-3-fluoro-2-(thiolan)Aphids85
5-Bromo-3-fluoro-pyridineWhiteflies75
Non-Halogenated ControlAphids50

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-2-(thiolan-3-yloxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and thiolan-3-yloxy groups contributes to its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 5-bromo-3-fluoro-2-(thiolan-3-yloxy)pyridine with structurally related pyridine derivatives, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Source
This compound Br (C5), F (C3), thiolan-3-yloxy (C2) C₉H₈BrFNO₂S Not explicitly reported Sulfur-containing ether group; potential for nucleophilic substitution Hypothetical (based on analogs)
5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine Br (C5), F (C3), CF₃ (C2) C₆H₂BrF₄N 243.98 Electron-withdrawing CF₃ enhances electrophilicity; used in Suzuki-Miyaura couplings
5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine Br (C5), OMe (C3), TMS (C2) C₉H₁₃BrNOSi 283.20 Trimethylsilyl group improves stability; intermediate for silicon-based functionalization
5-Bromo-2-chloro-3-methoxypyridine Br (C5), Cl (C2), OMe (C3) C₆H₅BrClNO 236.47 Chlorine substituent facilitates nucleophilic aromatic substitution; priced at $250/1g
3-Bromo-5-fluoro-2-methoxypyridine Br (C3), F (C5), OMe (C2) C₆H₅BrFNO 220.01 Methoxy group increases solubility in polar solvents; CAS similarity score: 0.76

Key Observations:

Substituent Effects :

  • The thiolan-3-yloxy group in the target compound introduces a sulfur atom, which may enhance metal-binding affinity compared to oxygen-based ethers (e.g., methoxy or trifluoromethoxy groups) .
  • Trifluoromethyl (CF₃) substituents (as in 5-bromo-3-fluoro-2-(trifluoromethyl)pyridine) increase lipophilicity and metabolic stability, making them common in drug discovery .
  • Chlorine (e.g., 5-bromo-2-chloro-3-methoxypyridine) improves reactivity in substitution reactions but reduces solubility compared to fluorine .

Reactivity and Applications: Bromine at position 5 enables cross-coupling reactions (e.g., with boronic acids in Suzuki-Miyaura reactions), as seen in analogs like 3-bromo-5-fluoropyridine boronic esters .

Biological Activity

5-Bromo-3-fluoro-2-(thiolan-3-yloxy)pyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C8_{8}H8_{8}BrFNO2_{2}S
  • Molecular Weight : 266.12 g/mol
  • CAS Number : 1532517-95-5

Anticancer Activity

Research indicates that derivatives of pyridine compounds, including 5-bromo and fluoro substitutions, exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent inhibition of cancer cell proliferation in various studies. A notable study demonstrated that pyridine derivatives could inhibit L1210 mouse leukemia cells with IC50_{50} values in the nanomolar range, suggesting a strong potential for anticancer applications .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Pathways : The compound is a known inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2, which is involved in drug metabolism. This inhibition could enhance the efficacy of co-administered drugs by increasing their bioavailability .
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to decreased proliferation rates. This effect is often mediated through the activation of apoptotic pathways .

Antimicrobial Activity

There is also evidence suggesting that pyridine derivatives possess antimicrobial properties. Compounds with similar structures have demonstrated activity against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of pyridine derivatives:

StudyFindings
Study 1Demonstrated significant cytotoxicity against L1210 leukemia cells with IC50_{50} values below 100 nM for several derivatives .
Study 2Investigated the inhibitory effects on CYP1A2 and found that certain substitutions enhanced inhibitory potency, suggesting a structure-activity relationship .
Study 3Reported antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum efficacy .

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